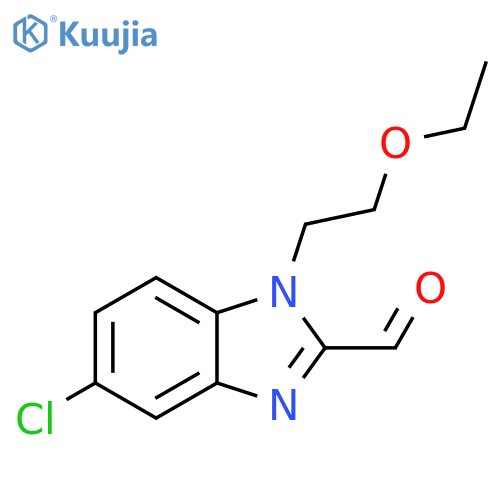

Cas no 1437435-07-8 (5-chloro-1-(2-ethoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde)

1437435-07-8 structure

商品名:5-chloro-1-(2-ethoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde

CAS番号:1437435-07-8

MF:C12H13ClN2O2

メガワット:252.696821928024

CID:5100801

5-chloro-1-(2-ethoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 5-Chloro-1-(2-ethoxy-ethyl)-1H-benzoimidazole-2-carbaldehyde

- 1H-Benzimidazole-2-carboxaldehyde, 5-chloro-1-(2-ethoxyethyl)-

- 5-chloro-1-(2-ethoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde

-

- インチ: 1S/C12H13ClN2O2/c1-2-17-6-5-15-11-4-3-9(13)7-10(11)14-12(15)8-16/h3-4,7-8H,2,5-6H2,1H3

- InChIKey: POLXRMQVWWCMGF-UHFFFAOYSA-N

- ほほえんだ: C1(C=O)N(CCOCC)C2=CC=C(Cl)C=C2N=1

5-chloro-1-(2-ethoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2895-250MG |

5-chloro-1-(2-ethoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde |

1437435-07-8 | 95% | 250MG |

¥ 1,412.00 | 2023-03-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2895-500MG |

5-chloro-1-(2-ethoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde |

1437435-07-8 | 95% | 500MG |

¥ 2,349.00 | 2023-03-31 | |

| Chemenu | CM389460-500mg |

5-chloro-1-(2-ethoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde |

1437435-07-8 | 95%+ | 500mg |

$420 | 2023-01-10 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2895-500mg |

5-chloro-1-(2-ethoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde |

1437435-07-8 | 95% | 500mg |

¥2347.0 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2895-250mg |

5-chloro-1-(2-ethoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde |

1437435-07-8 | 95% | 250mg |

¥1411.0 | 2024-04-24 | |

| Ambeed | A762354-1g |

5-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde |

1437435-07-8 | 98% | 1g |

$400.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2895-5g |

5-chloro-1-(2-ethoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde |

1437435-07-8 | 95% | 5g |

¥10545.0 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2895-100MG |

5-chloro-1-(2-ethoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde |

1437435-07-8 | 95% | 100MG |

¥ 884.00 | 2023-03-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2895-10G |

5-chloro-1-(2-ethoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde |

1437435-07-8 | 95% | 10g |

¥ 17,589.00 | 2023-03-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2895-5G |

5-chloro-1-(2-ethoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde |

1437435-07-8 | 95% | 5g |

¥ 10,553.00 | 2023-03-31 |

5-chloro-1-(2-ethoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde 関連文献

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

5. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

1437435-07-8 (5-chloro-1-(2-ethoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde) 関連製品

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1437435-07-8)5-chloro-1-(2-ethoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde

清らかである:99%

はかる:1g

価格 ($):360.0